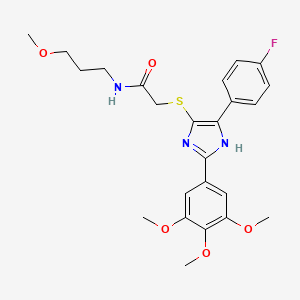

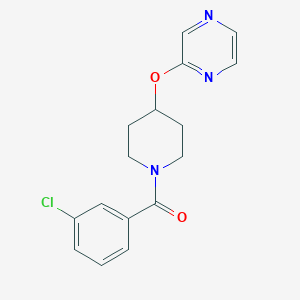

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .科学的研究の応用

Antimicrobial and Antifungal Activity

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial and antifungal capabilities. For instance, a study synthesized a compound through the reaction of specific reagents under microwave irradiation, which exhibited favorable antimicrobial activities comparable to reference agents. This molecule demonstrated both bactericidal and fungicidal effects, highlighting its potential in combating microbial infections (Okasha et al., 2022).

Anticancer Potential

Research on novel pyrazole derivatives, including those with structural similarities to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, has shown promising anticancer activities. These compounds were synthesized and evaluated for their efficacy against cancer cell lines, with some demonstrating higher anticancer activity than the reference drug, doxorubicin. This suggests a significant potential for these molecules in cancer therapy (Hafez et al., 2016).

Antituberculosis Studies

Compounds related to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been synthesized and evaluated for their antituberculosis activity. This includes the development of derivates with significant activity against the Mycobacterium tuberculosis strain, offering a potential new avenue for tuberculosis treatment. The synthesis of these derivates using reductive amination methods and their characterization through spectral studies underline the innovative approach to developing antituberculosis agents (Mallikarjuna et al., 2014).

Docking Studies and Molecular Interaction

Molecular docking analyses of compounds structurally similar to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been conducted to understand their interaction with biological targets. For example, docking studies aimed at exploring the antimicrobial and anticancer properties of these molecules offer insights into their mechanism of action. This approach helps in identifying potential drug candidates by analyzing their binding affinities and interactions with specific receptors or enzymes (Katariya et al., 2021).

作用機序

Target of Action

It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

特性

IUPAC Name |

(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGUGUXRWVGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)

![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)